molecular formula C26H15FN2O7 B4045720 3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4045720
M. Wt: 486.4 g/mol
InChI Key: GJYYRYPGPPBBPP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C26H15FN2O7 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.08632898 g/mol and the complexity rating of the compound is 971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Applications

Spiro compounds, such as spiroindenoquinoxaline pyrrolizidines, have been synthesized and characterized for their photocatalytic applications. These compounds have shown efficacy in the photocatalytic reduction of fluorescent dyes in sunlight, acting as photonic sensors to detect fluorescent dyes in waste effluents from various industries. The photocatalytic activity is attributed to their ability to distinguish quaternary atoms and dipoles of fluorescent dyes, demonstrating their potential in environmental remediation and pollution control (Kumari & Singh, 2020).

Heterocyclic Chemistry

The synthesis of heteroarene-fused dispiro compounds has been explored for their unique structural and optical properties. These compounds, including dispiro[9H-fluorene-9,5'(6'H)-diindeno[1,2-b:2',1'-d]furan-6',9''-[9H]fluorene], exhibit blue fluorescence with moderate quantum yields, highlighting their potential in materials science, particularly in the development of optoelectronic devices (Kowada, Kuwabara, & Ohe, 2010).

Organosolubility and Optical Transparency in Polyimides

Novel polyimides derived from spiro compounds, specifically spiro[fluorene-9,9'-xanthene] skeletons, have been investigated for their organosolubility and optical transparency. These materials demonstrate low moisture absorptions, low dielectric constants, and excellent thermal stability, making them suitable for advanced electronic and optical applications (Zhang et al., 2010).

Three-Component Spiro Heterocyclization

Research has also been conducted on the three-component spiro heterocyclization of pyrrolediones, indane-1,3-dione, and heterocyclic enamines to form complex spiro heterocyclic compounds. These synthesis methods highlight the versatility and potential of spiro compounds in the development of novel pharmaceuticals and agrochemicals (Salnikova, Dmitriev, & Maslivets, 2019).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15FN2O7/c27-14-7-5-13(6-8-14)21-19-20(26(36-21)22(30)17-3-1-2-4-18(17)23(26)31)25(33)28(24(19)32)15-9-11-16(12-10-15)29(34)35/h1-12,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYYRYPGPPBBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

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